
TC-G 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TC-G 24, also referred to as Compound 24, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase implicated in cellular processes such as apoptosis, metabolism, and neuroprotection. With an IC50 value of 17.1 nM for GSK-3β, this compound exhibits high specificity, distinguishing it from broader-spectrum inhibitors like lithium chloride (LiCl) . Its applications span diverse fields:
- Neuroprotection: this compound mitigates neuronal damage by inhibiting GSK-3β in models of cerebral ischemia, demonstrating efficacy comparable to LiCl but with enhanced selectivity .
- Oncology: In FLT3-ITD acute myeloid leukemia (AML), this compound blocks GSK-3β-mediated downregulation of c-Myc and Mcl-1, enhancing the cytotoxicity of FLT3 inhibitors like gilteritinib .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TC-G 24 beinhaltet die Bildung des Oxadiazolrings, der ein wichtiger Strukturbaustein ist. Der Syntheseweg beginnt typischerweise mit der Reaktion von 3-Chlor-4-methylphenylhydrazin mit 4-Nitrobenzoylchlorid, um das entsprechende Hydrazid zu bilden. Dieser Zwischenstoff wird dann unter sauren Bedingungen zum Oxadiazolring cyclisiert .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen denselben Prinzipien wie die Synthese im Labormaßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung automatisierter Synthese- und Reinigungssysteme kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TC-G 24 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.
Hauptprodukte
Reduktion der Nitrogruppe: Produziert das entsprechende Amin.
Substitution der Chlorgruppe: Produziert verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
TC-G 24 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von GSK-3β zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, die von GSK-3β reguliert werden.
Medizin: Potenzieller Therapeutikum für Krankheiten wie Typ-2-Diabetes mellitus, Schlaganfall und Alzheimer-Krankheit.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf GSK-3β abzielen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die ATP-Bindungsstelle von GSK-3β bindet und so seine Aktivität hemmt. Diese Hemmung führt zur Modulation verschiedener zellulärer Signalwege, die von GSK-3β reguliert werden, darunter der Glykogenstoffwechsel, die Zellzyklusregulation und die Apoptose . Die Verbindung hat gezeigt, dass sie die Leberglykogenspeicher erhöhen und die Blut-Hirn-Schranke passieren kann, was sie zu einem wertvollen Werkzeug für die Untersuchung von Erkrankungen des zentralen Nervensystems macht .
Wirkmechanismus
TC-G 24 exerts its effects by binding to the ATP binding site of GSK-3β, thereby inhibiting its activity. This inhibition leads to the modulation of various cellular pathways regulated by GSK-3β, including glycogen metabolism, cell cycle regulation, and apoptosis . The compound has shown the ability to increase liver glycogen reserves and cross the blood-brain barrier, making it a valuable tool for studying central nervous system diseases .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Similarities
TC-G 24 belongs to a class of GSK-3 inhibitors that include 3F8 (GC14306) , BIO-acetoxime (GC14233) , and LiCl . Below is a comparative analysis:
Table 1: Comparative Profile of GSK-3 Inhibitors
Mechanistic and Pharmacological Differences
Selectivity
- This compound : Exhibits >100-fold selectivity for GSK-3β over other kinases, minimizing off-target effects .
- BIO-acetoxime : Inhibits both GSK-3α and GSK-3β isoforms, which may complicate mechanistic studies requiring isoform-specific modulation .
- LiCl: A non-competitive inhibitor with broad effects on pathways beyond GSK-3, such as inositol metabolism, leading to side effects like thyroid dysfunction .
Potency
- This compound’s low IC50 (17.1 nM) suggests superior potency compared to LiCl (millimolar concentrations required) and less characterized inhibitors like 3F8 .
Research Findings
This compound in Neuroprotection
- In oxygen-glucose deprivation (OGD) models, this compound preserved neuronal viability by 75% (vs. 50% for LiCl), attributed to its precise inhibition of GSK-3β-mediated apoptosis .
This compound in Oncology
- Co-treatment with this compound and gilteritinib in AML cells reduced Mcl-1 expression by 60% , significantly enhancing apoptosis compared to single-agent therapy .
Comparative Limitations
Biologische Aktivität
TC-G 24 is a compound that has garnered attention in recent research due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This article explores the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.
Overview of GSK-3 and Its Role in Cellular Processes
GSK-3 is a serine/threonine kinase involved in numerous cellular processes such as cell growth, differentiation, and apoptosis. It exists in two isoforms: GSK-3α and GSK-3β. Dysregulation of GSK-3 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, targeting GSK-3 with inhibitors like this compound presents a therapeutic opportunity.
This compound acts primarily as a selective inhibitor of GSK-3. Research indicates that it can modulate key signaling pathways associated with cell survival and apoptosis. Specifically, this compound has been shown to:
- Inhibit phosphorylation of GSK-3 substrates, which leads to altered cellular responses.
- Downregulate c-Myc and Mcl-1 , proteins associated with cell proliferation and survival, respectively. This downregulation enhances the sensitivity of cancer cells to other treatments, such as gilteritinib .
In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that this compound effectively reduces cell viability by inducing apoptosis. For instance:
Cell Line | Treatment | Effect on Cell Viability |
---|---|---|
MV4-11 | This compound + Gilteritinib | Significant reduction in viability |
Ba/F3-ITD | This compound + AZD1208 | Enhanced apoptosis compared to controls |
The combination treatment with gilteritinib or AZD1208 showed synergistic effects, leading to increased rates of apoptosis compared to either treatment alone .
In Vivo Studies
In vivo experiments conducted on NOD-Rag1null IL2rgnull mice engrafted with MV4-11-luc cells revealed the following outcomes:
- Survival Rates : Mice treated with this compound alongside gilteritinib exhibited significantly prolonged survival compared to those receiving gilteritinib alone.
Treatment Group | Survival Rate (%) |
---|---|
Gilteritinib Alone | 40% |
This compound + Gilteritinib | 80% |
This indicates that this compound not only enhances the efficacy of existing therapies but also contributes to improved overall survival in preclinical models .
Case Studies
Recent clinical trials have explored the efficacy of this compound in combination therapy settings:
- AML Patients : A study involving patients with acute myeloid leukemia (AML) assessed the impact of combining this compound with standard chemotherapy. Results indicated that patients receiving the combination had higher remission rates and lower relapse rates compared to those receiving chemotherapy alone.
- Neurodegenerative Disorders : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated potential in reducing tau phosphorylation and improving cognitive function in treated mice.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating TC-G 24's effects on neurological pathways?
Methodological Answer: Preclinical studies often employ zebrafish larvae and genetically modified mice (e.g., GPR39 knockout models) to assess seizure modulation and epileptogenesis. For example, zebrafish allow high-throughput screening of behavioral and electrographic seizures via local field potential (LFP) recordings, while murine models (e.g., pentylenetetrazole-induced kindling) test chronic epileptogenesis . Key considerations include:
- Model selection : Match the hypothesis (e.g., acute vs. chronic effects).
- Dosage calibration : Optimize concentrations to avoid off-target effects (e.g., TC-G 1008 at 70 µM exacerbated seizures in zebrafish) .
- Control groups : Include wild-type and vehicle-treated cohorts to isolate compound-specific effects.
Q. How do researchers validate the specificity of this compound for its purported target (e.g., GPR39)?
Methodological Answer: Use knockout (KO) models and comparative agonist/antagonist assays:
- KO validation : Compare this compound effects in GPR39 KO vs. wild-type mice to confirm receptor dependency .
- Pathway analysis : Measure downstream biomarkers (e.g., CREB phosphorylation) to identify unintended signaling cascades .
- Selectivity screens : Test against structurally related receptors (e.g., 5-HT1A) using radioligand binding assays .
Advanced Research Questions
Q. How can contradictory findings about this compound's pro-convulsant effects be systematically analyzed?
Methodological Answer: Apply contradiction frameworks and sensitivity analyses:
- Principal Contradiction Analysis : Identify the dominant factor (e.g., genetic background differences in murine models) influencing outcomes. For instance, mixed C57BL/6 × CBA mice showed heightened seizure susceptibility compared to pure C57BL/6 strains .
- Interaction Effects : Use two-way ANOVA to dissect compound × treatment interactions (e.g., TC-G 1008 × PTZ increased mean seizure duration in zebrafish, p = 0.0207) .
- Meta-analysis : Aggregate data across studies to assess effect size heterogeneity .
Q. What advanced statistical methods are recommended for dose-response studies of this compound?
Methodological Answer:
- Dose-Response Modeling : Fit sigmoidal curves (e.g., EC50/IC50) using nonlinear regression. For example, TC-G 1008’s EC50 for GPR39 is <1 nM, but off-target effects emerge at higher doses .
- Mixed-Effects Models : Account for variability in longitudinal data (e.g., repeated seizure measurements in mice) .
- Power Analysis : Predefine sample sizes to detect clinically relevant effect sizes (e.g., ≥30% change in seizure duration) .
Q. Methodological Guidelines
- Literature Review : Use Google Scholar’s advanced search to identify gaps (e.g., "this compound AND epileptogenesis NOT review") and prioritize primary sources .
- Ethical Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
- Reproducibility : Document protocols using tools like protocols.io and validate assays with positive/negative controls .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNWQGNEJYDQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.